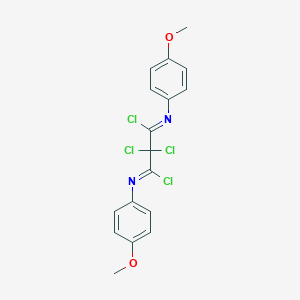
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a quinazolinone core and thiourea linkage, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- typically involves the reaction of 2-methyl-4-oxo-3(4H)-quinazoline with 3-methylphenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, leading to modulation of biological activities. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea linkages but different substituents.
Quinazolinone derivatives: Compounds with the quinazolinone core but different functional groups.
Uniqueness
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is unique due to its specific combination of the quinazolinone core and thiourea linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Conclusion
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is a compound of significant interest in various scientific fields Its unique structure and diverse reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry
Properties
CAS No. |
105886-56-4 |
|---|---|
Molecular Formula |
C17H16N4OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(2-methyl-4-oxoquinazolin-3-yl)-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C17H16N4OS/c1-11-6-5-7-13(10-11)19-17(23)20-21-12(2)18-15-9-4-3-8-14(15)16(21)22/h3-10H,1-2H3,(H2,19,20,23) |
InChI Key |
ZULHKZAESFLUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN2C(=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


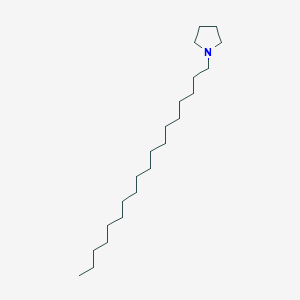
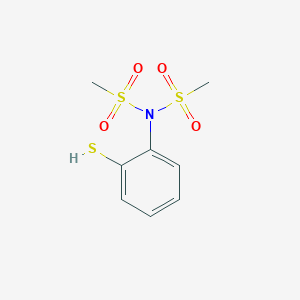
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
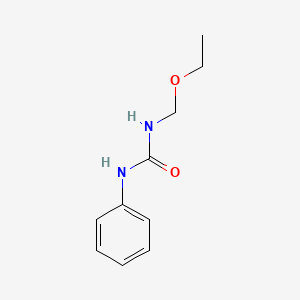
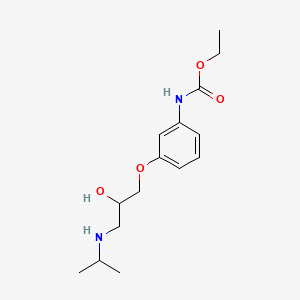
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)


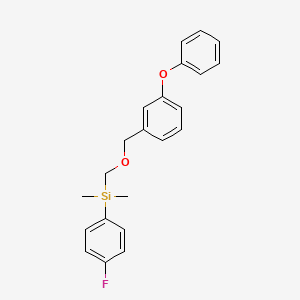
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
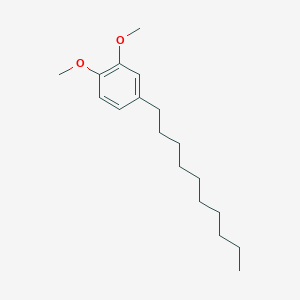
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
